molecular formula C10H11NO2 B1331502 4,6-Dimethoxyindole CAS No. 23659-87-2

4,6-Dimethoxyindole

Cat. No.: B1331502
CAS No.: 23659-87-2
M. Wt: 177.2 g/mol
InChI Key: NRQBTNARWALYSB-UHFFFAOYSA-N
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Description

4,6-Dimethoxyindole is a heterocyclic compound with the chemical formula C10H11NO2. It is characterized by the presence of two methoxy groups attached to the 4th and 6th positions of the indole ring. This compound is known for its potential biological activities and is used in various scientific research applications .

Mechanism of Action

Target of Action

4,6-Dimethoxyindole is a biologically active compound that has been evaluated as an antioxidant and anticholinesterase candidate . The primary targets of this compound are the acetylcholinesterase and butyrylcholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

The compound interacts with its targets, acetylcholinesterase and butyrylcholinesterase, by inhibiting their activity This inhibition results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission

Biochemical Pathways

The action of this compound primarily affects the cholinergic pathway. By inhibiting acetylcholinesterase and butyrylcholinesterase, the breakdown of acetylcholine is reduced, leading to an increase in its concentration. This results in enhanced cholinergic transmission, which can have various downstream effects, including improved memory and cognition .

Pharmacokinetics

The compound’s lipophilicity and solubility suggest that it may have good bioavailability

Result of Action

The inhibition of acetylcholinesterase and butyrylcholinesterase by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission. This can result in improved memory and cognition . Additionally, the compound has been evaluated for its antioxidant properties , suggesting that it may also have a protective effect against oxidative stress.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability Additionally, factors such as temperature and the presence of other substances can potentially affect the compound’s stability and activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxyindole typically involves the Hemetsberger indole synthesis, which starts with the preparation of methyl this compound-2-carboxylate. This intermediate is then subjected to various reactions to obtain the desired indole derivative .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale-up and yield improvement .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethoxyindole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethoxyindole is unique due to its specific substitution pattern, which enhances its reactivity and biological activity.

Properties

IUPAC Name

4,6-dimethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-12-7-5-9-8(3-4-11-9)10(6-7)13-2/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQBTNARWALYSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN2)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356686
Record name 4,6-Dimethoxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23659-87-2
Record name 4,6-Dimethoxy-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23659-87-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxyindole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dimethoxyindole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4,6-dimethoxyindole?

A1: this compound has the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol.

Q2: How does the presence of methoxy groups at positions 4 and 6 influence the reactivity of this compound?

A2: The 4,6-dimethoxy substitution pattern significantly influences the reactivity of the indole ring. Unlike simple indoles, where electrophilic substitution typically occurs at the C3 position, this compound exhibits a preference for reactions at the C7 position. [, , , ] This altered reactivity is attributed to the electron-donating nature of the methoxy groups, which increase electron density at C7, making it more susceptible to electrophilic attack. [, ]

Q3: Can you give examples of reactions where this compound exhibits regioselective substitution at the C7 position?

A3: Several studies demonstrate the C7 regioselectivity in this compound. For instance, formylation and oxalylation reactions preferentially yield 7-substituted products. [] Similarly, Vilsmeier-Haack formylation primarily generates 3-(4-chlorophenyl)-4,6-dimethoxyindole-7-carbaldehyde. []

Q4: Does N-methylation affect the reactivity of this compound?

A4: Yes, N-methylation of this compound leads to a shift in the preferred site of electrophilic attack from C7 to C3. This change is attributed to the inductive effect of the N-methyl group, which further enhances the electron density at the C3 position. []

Q5: How is this compound synthesized?

A5: this compound can be synthesized from 3,5-dimethoxyaniline. [, , ] A common approach involves a multi-step process that includes the formation of an α-arylamino ketone intermediate, followed by cyclization. []

Q6: What are calixindoles, and how are they related to this compound?

A7: Calixindoles are macrocyclic compounds composed of multiple indole units linked together. This compound derivatives have been explored as building blocks for synthesizing various calixindole architectures. [, , , ]

Q7: How does the reactivity of this compound affect calixindole formation?

A8: The inherent reactivity of this compound at the C2 and C7 positions allows for controlled linking of indole units, leading to the formation of calix[3]indoles and calix[4]indoles with diverse linking patterns. [, , ] This control over the linkage positions is crucial for fine-tuning the properties and potential applications of the resulting calixindoles.

Q8: What is the significance of pyrrolo[a]indole synthesis from this compound?

A10: this compound undergoes acid-catalyzed condensation reactions with ketones to produce pyrrolo[a]indoles. [, ] This reaction highlights the ability of activated indoles like this compound to participate in more complex transformations, expanding the possibilities for synthesizing structurally diverse indole-based heterocycles.

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